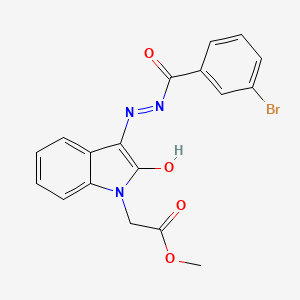

Methyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate

Description

Methyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a hydrazone-linked indole derivative featuring a 3-bromobenzoyl substituent and a methyl ester group. The presence of the bromine atom enhances electrophilicity and may influence binding interactions in biological systems .

Properties

CAS No. |

624726-21-2 |

|---|---|

Molecular Formula |

C18H14BrN3O4 |

Molecular Weight |

416.2 g/mol |

IUPAC Name |

methyl 2-[3-[(3-bromobenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetate |

InChI |

InChI=1S/C18H14BrN3O4/c1-26-15(23)10-22-14-8-3-2-7-13(14)16(18(22)25)20-21-17(24)11-5-4-6-12(19)9-11/h2-9,25H,10H2,1H3 |

InChI Key |

YZAGLPNZDQHYLD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

The preparation of SALOR-INT L365327-1EA involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and not publicly disclosed, the compound is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

SALOR-INT L365327-1EA undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate has shown promise as an antimicrobial agent. The hydrazone moiety is known for its biological activity, especially against resistant strains of bacteria. Studies have indicated that derivatives of hydrazones exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli.

| Compound | Microorganism | Observations |

|---|---|---|

| This compound | S. aureus | MIC values indicate strong inhibition |

| This compound | E. coli | Effective against multi-drug resistant strains |

Antifungal Properties

Research also suggests that this compound may possess antifungal properties, particularly against species like Candida albicans. The mechanism of action is thought to involve disruption of fungal cell wall integrity and interference with cellular metabolism.

Anti-Cancer Potential

The indole framework present in this compound is associated with anticancer activity. Compounds containing indole structures have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer lines.

Case Study: Indole Derivatives in Cancer Therapy

A study demonstrated that indole-based compounds exhibit cytotoxic effects on breast cancer cells by inducing cell cycle arrest and promoting apoptosis. This compound may serve as a lead compound for developing new anticancer agents.

Material Science Applications

Organic Synthesis

This compound can act as a precursor in organic synthesis, particularly in the development of novel materials. Its unique structure allows for modifications that can lead to new polymers or functional materials with specific properties.

Photophysical Properties

Research has indicated that hydrazone derivatives can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of SALOR-INT L365327-1EA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is structurally analogous to several derivatives documented in the evidence, differing primarily in substituents and ester groups. Key comparisons include:

*Calculated molecular weight based on formula.

Key Observations

Substituent Effects: The 3-bromobenzoyl group in the target compound increases molecular weight and lipophilicity compared to analogs with nitro (e.g., ) or phenylamino groups (e.g., ). Bromine’s electronegativity may enhance stability and influence π-π stacking in biological targets. Ester Groups: Methyl esters (target, ) generally exhibit lower molecular weights and higher volatility than ethyl esters (e.g., ).

Spectroscopic Features :

- IR spectra consistently show strong C=O stretches for ester (~1740 cm⁻¹) and hydrazone (~1630–1640 cm⁻¹) groups across analogs .

- The target compound’s NMR would display distinct aromatic signals for the 3-bromobenzoyl moiety, differentiating it from nitro or methyl-substituted analogs.

Synthetic Yields: Thiazolidinone derivatives (e.g., 7c in ) achieve high yields (75–81%), suggesting efficient cyclization steps. The target compound’s synthesis may face challenges due to bromine’s steric and electronic effects.

Biological Relevance: Hydrazones are known for diverse bioactivities, including antimicrobial and anticancer effects. The bromine atom in the target compound may enhance cytotoxicity compared to non-halogenated analogs .

Biological Activity

Methyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate, with the CAS number 624726-27-8, is an organic compound that falls under the category of indole derivatives. It has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to explore the biological activity of this compound, summarizing key findings from various studies.

- Molecular Formula : C19H16BrN3O4

- Molecular Weight : 430.25 g/mol

- Purity : Standard purity is reported at 95% or higher .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

- HeLa Cells : The compound showed significant cytotoxicity with IC50 values indicating effective inhibition of cell growth.

- MCF-7 Cells : Similar inhibitory effects were noted, suggesting a broad spectrum of activity against different types of cancer cells.

The anticancer activity is believed to be mediated through apoptosis induction pathways. The compound appears to activate both extrinsic and intrinsic apoptotic signals, leading to programmed cell death in affected cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects:

- Bacterial Inhibition : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were determined, showing effective bacterial growth inhibition.

Summary of Biological Activity Findings

| Activity Type | Cell Line/Bacteria | IC50/MIC Value | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | Low µM range | Apoptosis |

| Anticancer | MCF-7 | Low µM range | Apoptosis |

| Antimicrobial | Various Bacteria | Varies (specific MIC needed) | Bacterial growth inhibition |

Case Studies and Research Findings

- Study on Anticancer Properties : A study published in a peer-reviewed journal highlighted that this compound exhibited potent cytotoxicity against multiple cancer cell lines. The researchers utilized flow cytometry to confirm apoptosis induction, supporting its potential as a therapeutic agent in cancer treatment .

- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that it could serve as a promising candidate for developing new antibacterial agents, particularly in the face of rising antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.